molecular formula C12H9N5O B5396032 4-[1-(PROP-2-YN-1-YL)-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-AMINE

4-[1-(PROP-2-YN-1-YL)-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-AMINE

Cat. No.: B5396032
M. Wt: 239.23 g/mol
InChI Key: BKGOWPYQEFOGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(PROP-2-YN-1-YL)-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound featuring a benzodiazole and oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(PROP-2-YN-1-YL)-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps, starting with the preparation of the benzodiazole and oxadiazole intermediates. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-[1-(PROP-2-YN-1-YL)-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-[1-(PROP-2-YN-1-YL)-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(PROP-2-YN-1-YL)-1,3-BENZODIAZOL-2-YL]-1,2,5-OXADIAZOL-3-AMINE is unique due to its dual benzodiazole and oxadiazole structure, which imparts distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

4-(1-prop-2-ynylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O/c1-2-7-17-9-6-4-3-5-8(9)14-12(17)10-11(13)16-18-15-10/h1,3-6H,7H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGOWPYQEFOGAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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